molecular formula C6H4Cl2O B041786 2,6-Dichlorophenol CAS No. 87-65-0

2,6-Dichlorophenol

Cat. No.: B041786
CAS No.: 87-65-0
M. Wt: 163 g/mol
InChI Key: HOLHYSJJBXSLMV-UHFFFAOYSA-N
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Description

2,6-Dichlorophenol is an organic compound with the molecular formula C6H4Cl2O. It is one of the six isomers of dichlorophenol and appears as a colorless solid. This compound is notable for its acidity, with a pKa of 6.78, making it significantly more acidic than 2-chlorophenol and phenol .

Mechanism of Action

Target of Action

2,6-Dichlorophenolindophenol (DCPIP), a derivative of 2,6-Dichlorophenol, is a redox indicator widely used to study electron transfer reactions in biological systems . It primarily targets the photosystem II (PSII) in the process of photosynthesis . The PSII is a protein complex in the thylakoid membrane of plants, algae, and cyanobacteria that uses light energy to produce the high energy carriers ATP and NADPH .

Mode of Action

DCPIP exists in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation . Upon reduction, DCPIP is discolored . It has a higher affinity for electrons than ferredoxin, and the photosynthetic electron transport chain can reduce DCPIP as a substitute for NADP+, which is normally the final electron carrier in photosynthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the electron transfer reactions within the photosystem II . The reduction of DCPIP indicates the functional activity of photosynthetic oxygen-evolving objects .

Pharmacokinetics

It’s known that the compound’s reduction rate and color change can be measured photometrically, indicating its interaction with biological systems .

Result of Action

The reduction of DCPIP by photosystem II results in the discoloration of the compound, indicating the transfer of electrons during photosynthesis . This can be used to measure the rate of photosynthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The pH-dependence of DCPIP reduction rate in the presence of the photosystem II has been investigated . It was shown that in experiments with a change of the pH medium, measuring at a wavelength of 600 nm requires corrections related to changes in the ratio of the “blue” and “pink” forms of the acceptor .

Biochemical Analysis

Biochemical Properties

2,6-Dichlorophenol interacts with various enzymes and proteins in biochemical reactions. It is known to be involved in redox reactions, particularly in photosynthesis . The compound exists in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. For instance, it has been suggested that this compound may serve as a pro-oxidant chemotherapeutic targeting human cancer cells in an animal model of human melanoma . The compound-induced cancer cell death occurs by depletion of intracellular glutathione and upregulation of oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The nitrogen atom in the center of the molecule is the atom that accepts electrons, and it changes the double N-C bond to a single bond, which forces bonds between carbons in the entire left ring to change . This microscopic shift in the structure causes macroscopic changes, such as color changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, significant sludge reduction was observed after the addition of this compound in the first 40 days, while the ineffective function of this compound in sludge reduction might be correlated to the extracellular polymeric substance (EPS) protection mechanism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. The extracellular polymeric substance (EPS) matrix functions as a protective barrier for the bacteria inside sludge flocs to this compound, resulting in the transfer of this compound from the liquid phase to the activated sludge fraction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenol can be synthesized through several methods:

Industrial Production Methods: An industrial method involves the chlorination of phenol using chlorobenzene and N-methylaniline as a catalyst. The reaction is carried out in a chlorination kettle at temperatures between 65-75°C, with chlorine gas introduced at a controlled rate. The product is then purified through distillation .

Chemical Reactions Analysis

2,6-Dichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-dichlorophenol
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InChI

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
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InChI Key

HOLHYSJJBXSLMV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)Cl
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Molecular Formula

C6H4Cl2O
Record name 2,6-DICHLOROPHENOL
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Related CAS

25511-62-0
Record name Phenol, 2,6-dichloro-, homopolymer
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DSSTOX Substance ID

DTXSID2025004
Record name 2,6-Dichlorophenol
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Molecular Weight

163.00 g/mol
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Physical Description

2,6-dichlorophenol is a white crystalline solid with a strong odor. Odor threshold concentration: 0.003 mg/L at 86 °F; 200 micrograms/liter at 68-72 °F. Taste threshold concentration: 0.0002 mg/L. (NTP, 1992), White solid; [Merck Index] Off-white crystalline solid; Insoluble in water; [MSDSonline]
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Boiling Point

424 to 428 °F at 760 mmHg (NTP, 1992), 220 °C; 92 °C at 4 mm Hg
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 2.65X10+3 mg/l at 25 °C, In water, 1,900 mg/L at 25 °C
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Density

1.653 g/cu cm at 20 °C
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Vapor Pressure

1 mmHg at 139.1 °F ; 5 mmHg at 189.7 °F; 10 mmHg at 213.8 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 1 mm Hg @ 59.5 °C; 10 mm Hg @ 101.0 °C; 40 mm Hg @ 131.6 °C; 100 mm Hg @ 154.6 °C; 400 mm Hg @ 197.7 °C; 760 mm Hg @ 220.0 °C, 0.033 mm Hg at 25 °C
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Mechanism of Action

Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, Chlorine atoms on the ortho-position weakened the activity of mono- and dichlorophenols as oxidative inhibitors. /Mono and dichlorophenols/
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
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Color/Form

White crystals from petroleum ether, Needles from petroleum ether

CAS No.

87-65-0
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Melting Point

154 to 156 °F (NTP, 1992), 68.5 °C
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Synthesis routes and methods I

Procedure details

190 g (0.8 mol) of 2,2,6,6-tetrachlorocyclohexanone and 3 g (0.065 mol) of triphenylarsine were introduced into the reactor used in Example 1. The reaction mixture was heated at 150°-180° C., under stirring. Same was then treated as in Example 1 to yield 103.4 g of 2,6-dichlorophenol.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

236 g (1 mol) of 2,2,6,6-tetrachlorocyclohexanone and 2.5 g (0.01 mol) of triphenylphosphine were introduced into a reactor equipped with a stirrer and a condenser. The mixture was heated at 150°-180° C. under stirring; the reaction was terminated when the evolution of hydrogen chloride from the reaction mixture ceased. The reaction mixture was then distilled under reduced pressure (boiling point (20 mm Hg)=100° C.) to yield 137.5 g of 2,6-dichlorophenol.
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

118 g (0.5 mol) of 2,2,6,6-tetrachlorocyclohexanone and 1 g (0.006 mol) of hexamethylphosphorotriamide were introduced into the reactor used in Example 1. The reaction mixture was heated at 150°-180° C., under stirring; the reaction was terminated when the evolution of hydrogen chloride from the reaction mixture ceased. The reaction mixture was then distilled under reduced pressure (boiling point (20 mm Hg)=100° C.) to yield 52 g of 2,6-dichlorophenol.
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichlorophenol
Reactant of Route 2
2,6-Dichlorophenol
Reactant of Route 3
2,6-Dichlorophenol
Reactant of Route 4
2,6-Dichlorophenol
Reactant of Route 5
2,6-Dichlorophenol
Reactant of Route 6
2,6-Dichlorophenol

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